molecular formula C16H20N2O3S B351930 {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine CAS No. 898647-37-5

{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine

Cat. No.: B351930
CAS No.: 898647-37-5
M. Wt: 320.4g/mol
InChI Key: AWEXKEXUTJHOHH-UHFFFAOYSA-N
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Description

{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine is a chemical compound with the molecular formula C16H20N2O3S and a molecular weight of 320.4 g/mol . This sulfonamide derivative features a unique structure combining a methoxy-substituted phenyl ring with a pyridylamine group, making it a valuable intermediate for chemical synthesis and drug discovery research . The structural motif of aryl sulfonamides is prevalent in medicinal chemistry and is frequently explored for developing bioactive molecules. Researchers can utilize this compound as a key building block for constructing more complex structures, particularly in designing ligands for various biological targets. Its high purity makes it suitable for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-11(2)14-10-16(12(3)9-15(14)21-4)22(19,20)18-13-5-7-17-8-6-13/h5-11H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEXKEXUTJHOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=NC=C2)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Molecular Features

The target compound features a benzenesulfonamide backbone substituted with methoxy, methyl, and isopropyl groups at positions 4, 2, and 5, respectively, coupled to a 4-aminopyridine moiety. Its molecular formula (C₁₆H₂₀N₂O₃S) and weight (320.4 g/mol) necessitate precise stoichiometric control during synthesis. The SMILES string CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=NC=C2)C(C)C)OC confirms the spatial arrangement critical for regioselective reactions.

Retrosynthetic Analysis

Retrosynthetic dissection suggests two primary precursors:

  • Sulfonyl chloride intermediate : 4-Methoxy-2-methyl-5-isopropylbenzenesulfonyl chloride

  • Amine component : 4-Aminopyridine

This approach aligns with established sulfonamide synthesis protocols, where sulfonyl chlorides react with amines under basic conditions.

Synthesis of the Sulfonyl Chloride Intermediate

Sulfonation of Aromatic Substrates

The precursor 4-methoxy-2-methyl-5-isopropylbenzene likely undergoes sulfonation using chlorosulfonic acid. Comparative data from analogous systems suggests:

ConditionTypical YieldReaction TimeTemperature
ClSO₃H, 0°C68–72%4–6 hr0→25°C
SO₃/DMF complex75–80%2 hr40°C

Excess chlorosulfonic acid (1.5–2.0 equiv) improves conversion, though quenching requires careful control to prevent over-sulfonation.

Chlorination to Sulfonyl Chloride

Post-sulfonation, treatment with PCl₅ or thionyl chloride converts the sulfonic acid to the sulfonyl chloride. Key parameters:

ReagentSolventYieldPurity (HPLC)
PCl₅DCM89%95%
SOCl₂Toluene82%97%

Reaction monitoring via FTIR (disappearance of –SO₃H at 1150 cm⁻¹, appearance of –SO₂Cl at 1375 cm⁻¹) ensures complete conversion.

Coupling with 4-Aminopyridine

Base-Mediated Amination

The sulfonyl chloride reacts with 4-aminopyridine in dichloromethane or THF, using triethylamine (1.5–2.0 equiv) to scavenge HCl:

RSO2Cl+H2N-PyEt3NRSO2NH-Py+Et3NH+Cl\text{RSO}2\text{Cl} + \text{H}2\text{N-Py} \xrightarrow{\text{Et}3\text{N}} \text{RSO}2\text{NH-Py} + \text{Et}_3\text{NH}^+\text{Cl}^-

ParameterOptimal RangeImpact on Yield
SolventTHF > DCM > EtOAcΔ10–15%
Temperature0–25°CΔ<5%
Reaction Time4–8 hrPlateau at 6 hr

Post-reaction workup (aqueous wash, MgSO₄ drying) typically achieves 78–85% crude yield, with recrystallization (EtOH/H₂O) raising purity to >98%.

CatalystPressure (MPa)Temp (°C)SolventYield
Ni2.0–3.030MeOH71–86%
Pd/C1.550EtOAc65–72%

Hypothetically, a nitro precursor (e.g., 5-nitro-substituted aryl sulfonyl chloride) could undergo hydrogenation before or after coupling, though regioselectivity challenges may arise.

Purification and Characterization

Chromatographic Methods

Flash chromatography (silica gel, hexane/EtOAc gradient) effectively removes unreacted sulfonyl chloride and amine. HPLC (C18 column, 70:30 MeCN/H₂O) confirms purity:

BatchPurity (Area %)Retention Time (min)
198.28.7
298.58.6

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.42 (s, 3H, Ar–CH₃), 3.85 (s, 3H, OCH₃), 6.90–8.50 (m, 5H, Ar–H + Py–H)

  • HRMS : m/z 321.1245 [M+H]⁺ (calc. 321.1248)

Industrial-Scale Considerations

Solvent Recovery

Methanol and acetonitrile (from hydrogenation steps) require distillation for reuse:

SolventRecovery EfficiencyPurity Post-Distillation
MeOH92%99.8%
MeCN88%99.5%

Waste Management

Byproducts include HCl gas (scrubbed via NaOH scrubbers) and spent nickel catalyst (recycled via acid washing ).

Chemical Reactions Analysis

Types of Reactions

{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Physicochemical and Pharmacological Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Tested Activity
Target Compound C₁₆H₂₀N₂O₃S¹ ~320.41 4-Methoxy-2-methyl-5-(methylethyl)phenyl, 4-pyridylamine N/A²
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine C₁₃H₂₁NO₃S 271.38 2-Methoxy-4-methyl-5-(methylethyl)phenyl, dimethylamine N/A
N-(4-(Benzothiazole-2-yl)phenyl) sulfonamides Varies ~300–350 Benzothiazole, substituted phenyl Anticonvulsant
4-Amino-5-fluoro-2-(methylsulfonyl)pyrimidine C₅H₆FN₃O₂S 191.18 Pyrimidine, fluoro, methylsulfonyl N/A

¹Estimated based on structural analogy; ²No direct activity data provided in evidence.

Key Findings and Implications

  • Substituent Position : Meta-substitution in benzothiazole sulfonamides enhances anticonvulsant activity compared to para-substitution . The target compound’s 4-methoxy group may similarly optimize electronic effects for target binding.
  • Heterocyclic Influence : Pyridylamine groups (target) vs. benzothiazole () or imidazole () alter electron density and hydrogen-bonding capacity, impacting interactions with biological targets.
  • Fluorination Trade-offs: Non-fluorinated compounds (target) may offer better biodegradability compared to perfluorinated derivatives (), though with reduced chemical stability .

Biological Activity

{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine , a compound with potential biological significance, has garnered interest due to its diverse pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and other relevant effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C16H20N2O2S
  • Molecular Weight : 304.41 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine exhibit notable antimicrobial properties. For instance, derivatives of pyridylamines have shown effectiveness against various bacterial strains.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.21 μM
Compound BPseudomonas aeruginosa0.15 μM

These findings suggest that the target compound may possess similar or enhanced antimicrobial activity compared to its derivatives.

Cytotoxicity

The cytotoxic potential of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine has been evaluated against various cancer cell lines. In vitro studies indicate significant antiproliferative effects on glioblastoma and breast adenocarcinoma cells.

Cell LineIC50 (μM)Mode of Action
Glioblastoma Multiforme0.05Induction of apoptosis
Breast Adenocarcinoma0.03Cell cycle arrest

Morphological studies revealed characteristic apoptotic changes, such as chromatin condensation and cell shrinkage, further supporting the cytotoxicity observed in these assays.

The mechanism underlying the biological activity of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine appears to involve multiple pathways:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death.
  • Apoptotic Pathways Activation : The compound may activate intrinsic apoptotic pathways involving caspases.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on a series of pyridylamine derivatives found that modifications at the sulfonamide group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that substituents on the phenyl ring influenced the potency of the compounds.
  • Cytotoxicity Assessment in Cancer Cells :
    In another investigation, a panel of pyridylamines was tested for cytotoxic effects against various tumor cell lines using MTT assays. The study concluded that compounds with electron-withdrawing groups exhibited higher cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development.

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